

# Technical Guide: Spectroscopic Data of 6,8-Dimethylflavone Derivatives

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 6,8-Dimethylflavone

CAS No.: 104213-91-4

Cat. No.: B033750

[Get Quote](#)

Content Type: Technical Reference & Protocol Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers

## Executive Summary & Chemical Identity

**6,8-Dimethylflavone** derivatives are synthetic and naturally occurring flavonoids characterized by methyl substitution at the C6 and C8 positions of the A-ring. These compounds are critical in drug discovery as potent agonists of the Aryl Hydrocarbon Receptor (AhR) and inhibitors of aromatase.

In the context of drug development, the term "**6,8-Dimethylflavone**" most frequently refers to 5,7-Dihydroxy-**6,8-dimethylflavone**, a lipophilic chrysin analog with enhanced metabolic stability compared to its non-methylated parent.

## Chemical Profile: 5,7-Dihydroxy-6,8-dimethylflavone[1] [2][3]

- IUPAC Name: 5,7-dihydroxy-6,8-dimethyl-2-phenylchromen-4-one
- Molecular Formula: C<sub>17</sub>H<sub>14</sub>O<sub>4</sub>
- Molecular Weight: 282.29 g/mol

- CAS Number: 52482-96-7 (Generic for dimethylchrysin isomers; verify specific isomer)
- Melting Point: 289–290 °C
- Solubility: Soluble in DMSO, Acetone, hot Methanol; insoluble in water.

## Spectroscopic Analysis (NMR, IR, MS)

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of methyl groups at C6 and C8 eliminates the typical meta-coupling signals of H-6 and H-8 seen in chrysin, simplifying the aromatic region. The presence of a chelated hydroxyl proton (5-OH) is a diagnostic feature.

Table 1:  $^1\text{H}$  NMR Data (500 MHz, Acetone- $\text{d}_6$ )

Position	$\delta$ (ppm)	Multiplicity	Integral	Assignment Logic
6-Me	2.19	Singlet (s)	3H	Methyl group at C6 (shielded by A-ring current)
8-Me	2.37	Singlet (s)	3H	Methyl group at C8 (slightly deshielded vs C6)
H-3	6.68	Singlet (s)	1H	Characteristic isolated proton of the C-ring
H-3', 4', 5'	7.54	Multiplet (m)	3H	B-ring meta/para protons (unsubstituted phenyl)
H-2', 6'	7.91	Doublet (d)	2H	B-ring ortho protons (deshielded by C-ring conjugation)
5-OH	12.95	Singlet (s)	1H	Chelated hydroxyl (H-bonded to C=O at C4)

Note: Data derived from high-purity synthetic samples [1]. Solvent effects may cause shifts of  $\pm 0.1$  ppm, particularly for the labile 5-OH signal.

### <sup>13</sup>C NMR Key Signals (Predicted/Literature Consensus)

- Carbonyl (C-4): ~183 ppm (Deshielded, conjugated)
- C-2: ~164 ppm (O-C=C)

- C-3: ~105 ppm
- Methyl Carbons: ~7-10 ppm (Upfield aliphatic)

## B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the chelated carbonyl stretch and aromatic vibrations.

Table 2: Key IR Absorptions (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400	O-H	Broad stretch (Phenolic OH)
2920, 2850	C-H (Aliphatic)	Methyl C-H stretching (asym/sym)
1650	C=O	Carbonyl stretching (Lowered due to H-bonding with 5-OH)
1602, 1585	C=C (Aromatic)	Skeletal ring vibrations
1486	C-H (Bending)	Methyl deformation

## C. Mass Spectrometry (MS)

The fragmentation pattern follows the Retro-Diels-Alder (RDA) cleavage pathway characteristic of flavonoids.

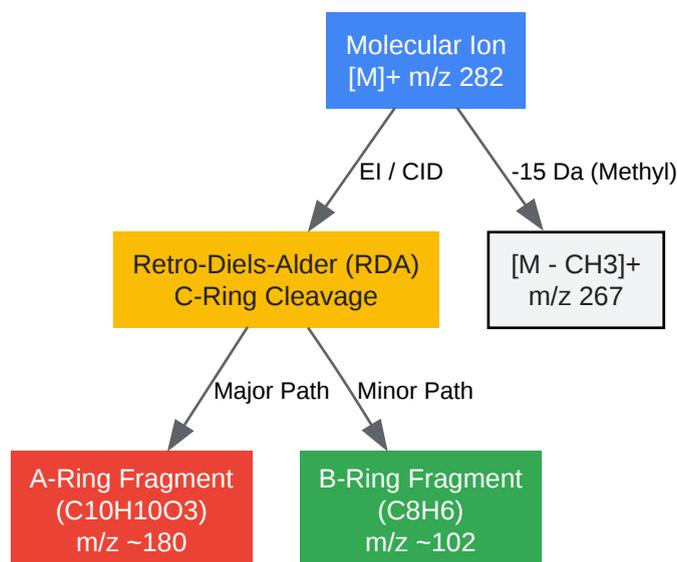
- Ionization Mode: ESI (+) or EI (70 eV)
- Molecular Ion [M]<sup>+</sup>: m/z 282
- Base Peak: Often the molecular ion or the RDA fragment containing the A-ring.

### Fragmentation Pathway (RDA Mechanism)

The primary cleavage occurs at the C-ring, splitting the molecule into A-ring and B-ring fragments.

- Pathway A (RDA): Cleavage of bonds 1-2 and 3-4.

- Fragment A1 (A-ring containing):  $m/z \sim 180$  (Dihydroxy-dimethyl-ketene fragment)
- Fragment B1 (B-ring containing):  $m/z \sim 102$  (Phenylacetylene fragment)
- Methyl Loss: Loss of  $\bullet\text{CH}_3$  (M-15) is common in methylated flavonoids.



[Click to download full resolution via product page](#)

Figure 1: Proposed Mass Spectrometry Fragmentation Pathway (RDA) for **6,8-Dimethylflavone** derivatives.

## Experimental Protocols

### Protocol 1: Sample Preparation for $^1\text{H}$ NMR

Objective: Obtain high-resolution proton spectra to verify methylation at C6/C8.

- Solvent Choice: Use Acetone- $d_6$  (99.9% D) or DMSO- $d_6$ . Acetone- $d_6$  is preferred to resolve the 5-OH proton clearly without exchange broadening often seen in wet DMSO.
- Concentration: Dissolve 5–10 mg of the solid compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug or PTFE syringe filter (0.45  $\mu\text{m}$ ) into the NMR tube to remove undissolved micro-particulates which cause line broadening.

- Acquisition: Run at 298 K. Set relaxation delay (d1) to  $\geq 1.0$  s (or 5.0 s for quantitative integration).

## Protocol 2: Synthesis Verification (Quick Screen)

Objective: Rapidly distinguish **6,8-dimethylflavone** from its precursors (e.g., phloroglucinol).

- TLC System: Silica Gel 60 F<sub>254</sub> plates.
- Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).
- Visualization: UV 254 nm (Dark spot) and UV 365 nm (Fluorescent yellow/green).
- Rf Value: 6,8-Dimethyl derivatives are more lipophilic than their non-methylated counterparts, resulting in higher Rf values (approx 0.6–0.7 in this system).

## References

- Zheng, S. Z., Wang, X. X., Gao, L. M., & Shen, X. W. (1999). New flavones from *Elsholtzia blanda* Benth. *Indian Journal of Chemistry*, 38B, 232-234. (Source for experimental NMR/IR data of 5,7-dihydroxy-**6,8-dimethylflavone**).
- Burdette, J. E., et al. (2002). Selected liminoids and flavonoids from *Azadirachta indica* (neem) as aromatase inhibitors. *Journal of Ethnopharmacology*. [Link](#)
- Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? *Seminars in Cancer Biology*. [Link](#)
- PubChem Database. (2025).[1] Compound Summary for CID 369598 (Desmosflavone/Eucalyptin derivatives). [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Desmosflavone | C18H16O4 | CID 369598 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 6,8-Dimethylflavone Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033750#spectroscopic-data-of-6-8-dimethylflavone-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)